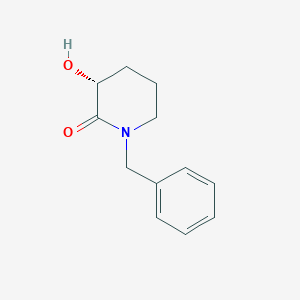

(R)-1-benzyl-3-hydroxypiperidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-benzyl-3-hydroxypiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11-7-4-8-13(12(11)15)9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGCDCJXQQEGPC-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C(=O)N(C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462279 | |

| Record name | (R)-1-benzyl-3-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614754-32-4 | |

| Record name | (R)-1-benzyl-3-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R 1 Benzyl 3 Hydroxypiperidin 2 One

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a viable synthesis. youtube.comyoutube.com For (R)-1-benzyl-3-hydroxypiperidin-2-one, two primary disconnections are most logical.

The most direct approach involves a functional group interconversion (FGI) and a C-O bond disconnection at the chiral center. This pathway simplifies the target molecule to a prochiral precursor, 1-benzylpiperidine-2,3-dione (1). The forward reaction would then be a stereoselective reduction of the 3-keto group, which is a key challenge addressed by several methods discussed below.

A second strategy involves breaking the amide bond (N1-C2) and a C-C bond (e.g., C5-C6), which points towards a de novo synthesis. This approach builds the piperidinone ring from an acyclic precursor, often derived from a chiral pool starting material like an amino acid, where the stereochemistry is already established. For instance, a substituted glutaric acid or δ-amino acid derivative could serve as a key intermediate.

Enantioselective Synthesis Approaches

These methods introduce the crucial chirality at the C3 position during the synthesis, typically starting from a prochiral substrate.

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical course of a reaction, after which they are removed. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, an Evans oxazolidinone auxiliary could be employed in a de novo approach.

The synthesis would begin by acylating a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, with a suitable glutaric acid derivative. The resulting imide can undergo a stereoselective reaction, for example, an asymmetric hydroxylation at the α-position using an electrophilic oxygen source. Subsequent cyclization, induced by cleaving the auxiliary under specific conditions, would yield the desired (R)-3-hydroxy-2-piperidone ring system. The benzyl (B1604629) group could be introduced on the nitrogen atom either before or after the cyclization step.

Table 1: Representative Aldol (B89426) Reaction Using an Oxazolidinone Auxiliary

| Aldehyde | Base | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield |

| Isobutyraldehyde | DIPEA | Bu₂BOTf | 94:6 | 85% |

| Benzaldehyde | DIPEA | Bu₂BOTf | 97:3 | 91% |

Note: This table illustrates typical diastereoselectivity in Evans aldol reactions, a key step in many chiral auxiliary-based syntheses. wikipedia.org

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.govresearchgate.net A potential strategy for synthesizing the target compound is the asymmetric hydrogenation of an unsaturated precursor, such as 1-benzyl-5,6-dihydropyridin-2(1H)-one.

In this approach, a transition metal catalyst, typically based on rhodium or ruthenium, is complexed with a chiral phosphine (B1218219) ligand (e.g., BINAP). This chiral complex coordinates to the double bond of the substrate and delivers hydrogen from one specific face, leading to the formation of one enantiomer in excess. Subsequent hydroxylation at the 3-position would be required to complete the synthesis. Alternatively, asymmetric hydrogenation of 1-benzyl-3-hydroxy-5,6-dihydropyridin-2(1H)-one could directly establish the desired stereocenter.

Biocatalysis leverages the high selectivity of enzymes for asymmetric synthesis under mild conditions. ru.nlnih.gov The reduction of the prochiral 1-benzylpiperidine-2,3-dione (1) uni.lu using Baker's yeast (Saccharomyces cerevisiae) is a prominent and effective method for preparing this compound.

The oxidoreductase enzymes within the yeast selectively reduce the ketone at the C3 position. The stereochemical outcome of the reduction is governed by the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the (R)-alcohol. nih.govmdpi.com The reaction is typically performed in water with a carbohydrate source like sucrose (B13894) to support yeast metabolism and cofactor regeneration. nih.govnih.gov The enantiomeric excess (e.e.) can be very high, often exceeding 98%. mdpi.com The enantioselectivity can depend on whether fermenting or non-fermenting conditions are used. nih.gov

Table 2: Baker's Yeast Reduction of Prochiral Ketones

| Substrate | Conditions | Product Configuration | Enantiomeric Excess (e.e.) | Yield | Reference |

| 1-Benzylpiperidine-2,3-dione | Fermenting Yeast | (R)-3-hydroxy | >95% (predicted) | Good | nih.govmdpi.com |

| 2,2-Dimethylcyclohexane-1,3-dione | Baker's Yeast | (S)-3-hydroxy | Excellent | Good | researchgate.net |

| 2-Acetyl-3-methyl sulfolane | Baker's Yeast | (R)-alcohol | >98% | 67% | mdpi.com |

Beyond biocatalysis, chemical methods for the stereoselective reduction of 1-benzylpiperidine-2,3-dione (1) can be employed. This often involves the use of chiral reducing agents or substrate-controlled approaches.

One prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst. The (R)-CBS catalyst would be expected to reduce the 3-keto group to the corresponding (R)-alcohol with high enantioselectivity. Another approach is the Narasaka-Prasad reduction, which is used for the diastereoselective reduction of β-hydroxy ketones to yield syn-1,3-diols. nih.gov While not directly applicable to the dione, if a synthesis proceeds through a β-hydroxy ketone intermediate, this method could be used to control the relative stereochemistry. A concise synthesis of related 2-substituted 3-piperidinols has been achieved with high diastereoselectivity using NaBH₄ reduction, where the stereochemical outcome is directed by existing stereocenters in the molecule. aalto.fi

De Novo Synthesis Routes

De novo synthesis involves constructing the piperidinone ring from acyclic precursors. nih.govacs.org This strategy is particularly useful when starting from the chiral pool, as it allows the stereochemistry to be set from the beginning.

A plausible route starts with a readily available chiral starting material such as L-glutamic acid. The synthesis could proceed as follows:

N-benzylation of L-glutamic acid.

Selective reduction of the side-chain carboxylic acid to an alcohol.

Conversion of the remaining carboxylic acid to an ester.

Activation of the primary alcohol (e.g., as a tosylate or mesylate) followed by intramolecular cyclization via nucleophilic attack from the nitrogen atom to form the protected (R)-3-hydroxypiperidin-2-one.

This approach ensures that the stereochemistry at the C5 position (which becomes C3 in the final product numbering after cyclization) is retained from the starting L-amino acid.

Ring-Closing Reactions to Form the Piperidinone Core

Ring-closing metathesis (RCM) stands as a powerful and widely used strategy for the formation of unsaturated rings, including nitrogen heterocycles. wikipedia.orgresearchgate.net This method typically involves the intramolecular metathesis of a diene using metal catalysts, most notably those based on ruthenium, such as Grubbs' catalysts. organic-chemistry.org The reaction proceeds through a metallacyclobutane intermediate, and for terminal alkenes, the formation of volatile ethylene (B1197577) provides a strong thermodynamic driving force for the reaction. wikipedia.orgorganic-chemistry.org

While direct RCM to form this compound is not extensively detailed, the synthesis of related six-membered heterocyclic structures demonstrates the viability of this approach. For instance, substituted 3-hydroxypyridines have been synthesized using RCM as the key ring-forming step, followed by subsequent oxidation or elimination reactions to achieve the final aromatic system. researchmap.jp This highlights the utility of RCM in constructing the foundational six-membered ring, which can then be modified to introduce the desired oxidation state and functional groups of the target lactam. Modern ruthenium catalysts exhibit broad functional group tolerance, making RCM a versatile tool in complex molecule synthesis. organic-chemistry.orgnih.gov

A related, though distinct, strategy involves the skeletal remodeling of a pre-existing bicyclic system. In one innovative approach, highly decorated 3-hydroxy-2-piperidinone carboxamides were synthesized through a palladium-catalyzed deconstructive aminolysis of bridged δ-lactam-γ-lactones. nih.gov This method achieves a formal α-hydroxylation of the lactam scaffold, yielding the target structures in high yields and with excellent diastereoselectivity. nih.gov

Cycloaddition Reactions in Lactam Synthesis

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, offer a robust pathway for the stereoselective synthesis of five-membered heterocycles and can be adapted for lactam synthesis. wikipedia.org This reaction class, often referred to as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole (like a nitrone, nitrile oxide, or azomethine ylide) with a dipolarophile (typically an alkene or alkyne). wikipedia.org

The power of this method lies in its ability to construct complex heterocyclic systems with control over multiple contiguous stereocenters in a single step. acs.orgresearchgate.net For example, the 1,3-dipolar cycloaddition of nitrones with alkenes has been effectively used to create isoxazolidine (B1194047) rings, which can be precursors to γ-amino alcohols, a structural component of the target molecule. acs.orgbeilstein-journals.org The stereochemical outcome of these cycloadditions can often be controlled by a chiral element on either the dipole or the dipolarophile, which blocks one face of the molecule, guiding the approach of the reaction partner. acs.org

While a direct synthesis of the 3-hydroxypiperidin-2-one (B90772) core via cycloaddition is not prominently featured, the principles are well-established in the synthesis of other lactams. The [3+2] cycloaddition of azomethine ylides, for instance, has been used to generate highly substituted spiropyrrolidines grafted onto β-lactam rings, demonstrating the modularity of this approach. tandfonline.com Such strategies underscore the potential of cycloaddition reactions to assemble the complex stereochemical architecture of the target compound from simpler, achiral starting materials. beilstein-journals.org

Functionalization-Based Syntheses

Selective C–H Functionalization Methodologies

The direct functionalization of carbon-hydrogen (C–H) bonds represents a highly atom-economical and efficient strategy in modern organic synthesis. However, achieving site-selectivity, particularly in a molecule with multiple C–H bonds like a piperidine (B6355638) ring, is a significant challenge. d-nb.info For piperidine derivatives, functionalization at the C2 and C4 positions has been successfully achieved using rhodium-catalyzed C–H insertion reactions. nih.gov The site-selectivity in these cases is controlled by the choice of both the catalyst and the nitrogen-protecting group. nih.govnih.gov

However, direct C–H functionalization at the C3 position of the piperidine ring is considered challenging. nih.gov The C3 position is electronically deactivated towards carbene C–H insertion due to the electron-withdrawing inductive effect of the adjacent nitrogen atom. nih.gov Consequently, an indirect approach was developed for the synthesis of 3-substituted piperidine analogues. d-nb.infonih.gov This strategy involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine, followed by a reductive ring-opening of the resulting cyclopropane (B1198618) intermediate, which proceeds with high regio- and stereoselectivity to install the desired functionality at the C3 position. nih.gov

An alternative approach to functionalizing the C3 position involves oxidation. For example, the oxidation of an enantiopure N-substituted piperidine with bromine in acetic acid has been shown to generate a (R)-3,3-dibromo-piperidin-2-one. researchgate.net This di-halogenated lactam could potentially serve as a precursor to the 3-hydroxy derivative through subsequent hydrolysis.

| Catalyst System | Position | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

| Rh₂(R-TCPTAD)₄ | C2 | Moderate | Variable | Variable | nih.gov |

| Rh₂(R-TPPTTL)₄ | C2 | Moderate | 29->30:1 | 52-73% | nih.gov |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | High | >30:1 | 98% | d-nb.info |

Transformations from Pre-existing N-Substituted Piperidine Scaffolds

Synthesizing this compound from existing piperidine or pyridine (B92270) rings is a common and effective strategy. One of the most direct methods begins with a pyridine precursor. A patented process describes the synthesis of N-benzyl-3-piperidinol by first reacting 3-hydroxypyridine (B118123) with benzyl chloride to form the N-benzyl-3-hydroxypyridinium quaternary salt. google.com This intermediate is then catalytically hydrogenated using a nickel-based catalyst to reduce the pyridine ring to the desired piperidine scaffold. google.com

Another major strategy involves the chemical transformation of a functionalized piperidine. The oxidation of a pre-formed piperidine ring to the corresponding lactam (a piperidin-2-one) is a key transformation. Research has shown that N-substituted piperidines can be efficiently oxidized to the piperidin-2-one using reagents like bromine. researchgate.net

Furthermore, building complexity from a functionalized piperidine is a well-established route. For instance, the regio- and stereoselective amination of 1-benzyl-3,4-epoxypiperidines can be used to synthesize trans-4-amino-1-benzyl-3-hydroxypiperidines. researchgate.net This demonstrates how the piperidine core can be used as a template, with new functional groups and stereocenters being introduced through reactions like epoxide ring-opening. researchgate.net Similarly, N-directed intramolecular hydroboration of 2-alkenyl piperidines provides a method to form amino alcohols with good stereocontrol, transforming a side chain on a pre-existing piperidine ring. nih.gov

More complex transformations involve the skeletal rearrangement of bicyclic lactams. In a notable example, 3-hydroxy-2-piperidinone carboxamides were produced via the palladium-catalyzed ring-opening of a bridged δ-lactam-γ-lactone, showcasing a sophisticated method of transforming one cyclic system into another. nih.gov

Comparative Analysis of Synthetic Efficiencies and Stereocontrol

The various synthetic routes to this compound and its analogues each present a distinct balance of efficiency, step economy, and stereochemical control.

Functionalization-Based Syntheses: Direct C–H functionalization is an attractive strategy due to its atom economy. However, it faces significant challenges in controlling regioselectivity, especially at the electronically deactivated C3 position of the piperidine ring. d-nb.infonih.gov The efficiency and stereoselectivity are highly dependent on the specific catalyst-substrate pairing. For C2 functionalization, the Rh₂(R-TPPTTL)₄ catalyst provides excellent diastereoselectivity (>30:1 d.r.), though yields are moderate and enantioselectivity varies (52–73% ee). d-nb.infonih.gov In contrast, the indirect C3-functionalization via cyclopropanation and ring-opening is both high-yielding and highly stereoselective (>30:1 d.r.). d-nb.info

Transformations of Pre-existing Scaffolds: These routes can be highly efficient if a suitable starting material is readily available. The reduction of a pyridinium (B92312) salt is a very direct, two-step approach from commercial materials. google.com Epoxide ring-opening reactions are known for their high regio- and stereoselectivity, reliably setting a trans relationship between substituents. researchgate.net The deconstructive aminolysis of bicyclic lactams is also reported to provide high yields and high diastereoselectivity, demonstrating an efficient, albeit more complex, transformation. nih.gov

| Strategy | Method | Stereocontrol Achieved | Key Factor | Reference |

| Functionalization | Rh-catalyzed C-H Insertion | High diastereoselectivity (d.r. >30:1) | Catalyst and Directing Group | d-nb.info |

| Functionalization | Cyclopropanation / Ring-Opening | High stereoselectivity (d.r. >30:1) | Substrate-directed reaction | d-nb.info |

| Transformation | Epoxide Ring-Opening | High regio- and stereoselectivity (trans) | Reaction mechanism | researchgate.net |

| Transformation | Deconstructive Aminolysis | High diastereoselectivity | Palladium catalysis on bicyclic substrate | nih.gov |

| Cycloaddition | Chelation-controlled Addition | High diastereoselectivity (d.r. >95:5) | Substrate control (chelation) | beilstein-journals.org |

Chemical Reactivity and Transformations of R 1 Benzyl 3 Hydroxypiperidin 2 One

Reactions at the Hydroxyl Group

The secondary hydroxyl group at the C3 position is a key functional handle for a variety of chemical modifications, including ether and ester formation, as well as oxidation and reduction reactions.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of (R)-1-benzyl-3-hydroxypiperidin-2-one can be readily converted into ethers and esters, which can serve as protecting groups or introduce new functionalities.

O-Alkylation: The formation of benzyl (B1604629) ethers is a common strategy for protecting hydroxyl groups. While specific examples for the title compound are not extensively documented in publicly available literature, general methods for benzylation of alcohols are well-established. These typically involve the use of a benzyl halide, such as benzyl bromide, in the presence of a base like sodium hydride. Another mild and effective method for benzylation utilizes 2-benzyloxy-1-methylpyridinium triflate, which can be generated in situ and is compatible with sensitive substrates. beilstein-journals.orgnih.gov

O-Acylation: The hydroxyl group can be acylated to form esters. Enzymatic acylation represents a mild and selective method. For instance, the related compound (±)-trans-1-benzyl-3-(diallylamino)-4-hydroxypiperidine has been successfully acetylated using Candida antarctica lipase (B570770) B, highlighting the potential for biocatalytic transformations on similar scaffolds. researchgate.net Chemical acylation can be achieved using acylating agents like acid chlorides or anhydrides in the presence of a base. The formation of benzyl esters from carboxylic acids can be promoted by reagents such as 2-benzyloxy-1-methylpyridinium triflate. organic-chemistry.org

Below is a representative table of potential O-alkylation and O-acylation reactions:

| Reaction Type | Reagents and Conditions | Product Type |

| O-Benzylation | Benzyl bromide, Sodium hydride, THF | Benzyl ether |

| O-Benzylation | 2-Benzyloxy-1-methylpyridinium triflate, Toluene, 90°C | Benzyl ether |

| O-Acetylation | Acetic anhydride, Pyridine (B92270) | Acetate ester |

| Enzymatic O-Acylation | Candida antarctica lipase B, Acyl donor | Acyloxy ester |

Oxidation and Reduction Pathways of the Hydroxyl Moiety

The oxidation state of the C3 carbon can be altered through oxidation of the hydroxyl group to a ketone or its complete removal via reduction.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, (R)-1-benzyl-piperidine-2,3-dione. This transformation is a common step in the racemization of chiral 1-benzyl-3-hydroxypiperidine, where the resulting ketone is subsequently reduced back to the racemic alcohol. google.com Standard oxidizing agents such as those based on chromium (e.g., PCC, PDC) or Swern oxidation conditions are expected to be effective. Furthermore, catalytic methods, for instance, using a polymer-supported palladium catalyst in the presence of air, have been employed for the oxidation of benzyl alcohols and could be applicable here. patsnap.com

Reduction: The complete removal of the hydroxyl group (deoxygenation) would lead to the formation of (R)-1-benzyl-piperidin-2-one. This transformation can be challenging but may be achieved through a two-step process involving the conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) followed by reductive cleavage, for instance, using a hydride reagent like lithium aluminum hydride.

A summary of potential oxidation and reduction reactions is provided below:

| Reaction Type | Reagents and Conditions | Product |

| Oxidation | Pyridinium (B92312) chlorochromate (PCC), Dichloromethane | (R)-1-benzyl-piperidine-2,3-dione |

| Oxidation | Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | (R)-1-benzyl-piperidine-2,3-dione |

| Reduction (Deoxygenation) | 1. p-Toluenesulfonyl chloride, Pyridine; 2. Lithium aluminum hydride, THF | (R)-1-benzyl-piperidin-2-one |

Reactivity of the Lactam Carbonyl Group

The lactam carbonyl group at the C2 position is susceptible to nucleophilic attack and can be reduced to the corresponding amine.

Nucleophilic Additions to the Carbonyl

Carbonyl Reductions and Derivatizations

The reduction of the lactam carbonyl group is a significant transformation that converts the piperidin-2-one to a piperidine (B6355638).

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide functionality to an amine, which would yield (R)-1-benzyl-piperidin-3-ol. This reaction is a known transformation for converting N-benzyl-3-hydroxypyrrolidinone (the five-membered ring analogue) to the corresponding pyrrolidine. chemimpex.comgoogle.com

The following table outlines a key reduction reaction of the lactam carbonyl:

| Reaction Type | Reagents and Conditions | Product |

| Carbonyl Reduction | Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF) | (R)-1-benzyl-piperidin-3-ol |

Transformations Involving the Piperidinone Ring System

The piperidinone ring itself can undergo transformations such as ring-opening or ring-expansion reactions, leading to the formation of different heterocyclic systems.

A notable transformation is the stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides through the catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. This work underscores the stability and utility of the 3-hydroxy-2-piperidinone core in more complex synthetic strategies. researchgate.net

Ring expansion of related N-benzyl prolinol derivatives to 3-hydroxypiperidines has been reported to proceed through an aziridinium (B1262131) intermediate. researchgate.net The substitution on the nitrogen atom, such as the benzyl group, has been shown to influence the propensity for such rearrangements. researchgate.net While not a direct transformation of the pre-formed piperidinone, these studies highlight the potential for skeletal rearrangements in related systems.

Ring-Opening Reactions and Subsequent Cyclizations

The lactam functionality in this compound is susceptible to ring-opening reactions under various conditions, providing access to open-chain intermediates that can be subsequently cyclized to form new heterocyclic systems. These transformations are valuable for the synthesis of diverse molecular scaffolds.

One of the key ring-opening reactions is the hydrolysis of the amide bond in the lactam ring, which leads to the formation of the corresponding γ-amino acid. This open-chain compound can then be subjected to cyclization with different reagents to afford a variety of heterocyclic structures. For instance, intramolecular cyclization of the γ-amino acid derivative can lead to the formation of substituted pyrrolidines or other nitrogen-containing rings.

Furthermore, the ring-opening of related 3-hydroxypiperidinone systems has been explored for the synthesis of bicyclic heterocycles. For example, the reaction of a related bridged δ-lactam-γ-lactone with amines, catalyzed by palladium, results in a site-selective ring-opening of the lactone followed by aminolysis, yielding highly functionalized 3-hydroxy-2-piperidinone carboxamides. While not a direct ring-opening of the piperidinone lactam itself, this demonstrates the utility of the 3-hydroxypiperidinone scaffold in accessing complex molecules through ring-opening strategies.

Another approach involves the intramolecular cyclization of intermediates derived from the ring-opening of related heterocyclic systems. For example, intramolecular epoxide ring-opening cyclization reactions involving guanidines have been used to synthesize bicyclic guanidines. bangor.ac.uk This strategy highlights the potential for the hydroxyl group in this compound to participate in intramolecular cyclization following a ring-opening event of a suitably functionalized derivative. The synthesis of bicyclic pyridones has also been achieved through various synthetic methods, indicating the potential for developing novel cyclization strategies starting from piperidinone precursors. researchgate.net

The following table summarizes representative examples of ring-opening and subsequent cyclization reactions of related piperidinone and heterocyclic systems.

| Starting Material | Reagents and Conditions | Product | Reference |

| Bridged δ-lactam-γ-lactone | Primary or secondary amine, Pd(TFA)₂, PPh₃ | 3-Hydroxy-2-piperidinone carboxamide | |

| N-protected amino ester | 1. NaBH₄, CaCl₂, THF; 2. DMSO, (COCl)₂, CH₂Cl₂, then Et₃N; 3. Ph₃P=CHCOMe, THF; 4. TFA, CH₂Cl₂; 5. ICH₂C≡CCH₂SiMe₃, K₂CO₃, DMF; 6. BF₃·Et₂O, CH₂Cl₂ | 4-Acetonyl-1-benzyl-3-vinylidenepiperidine | |

| Guanidine and Epoxide | 1. Guanidine, t-BuOH; 2. K-t-butoxide, 60 °C | 5-membered cyclic guanidine | bangor.ac.uk |

Rearrangement Reactions of the Lactam Core

The lactam core of piperidinone derivatives can undergo various rearrangement reactions, leading to the formation of different heterocyclic structures. A notable example is the aza-semipinacol-type rearrangement, which has been observed in related 6-benzyl-3,6-dihydropyridin-2(1H)-ones. This rearrangement involves the transfer of the benzyl group from the C6 to the C5 position of the lactam, resulting in the formation of functionalized indeno[1,2-b]pyridin-2-ones or 3-iodo-5-benzyl-substituted 2-pyridones. This transformation is typically triggered by reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). The identification of intermediate compounds in these transformations has provided support for the proposed reaction mechanisms.

The aza-semipinacol rearrangement is a powerful tool for the synthesis of complex nitrogen-containing molecules, including alkaloids and other biologically active compounds. The rearrangement proceeds through a carbocation intermediate, and the migration of the alkyl or aryl group is driven by the formation of a more stable carbocation.

The following table provides examples of aza-semipinacol-type rearrangements in related piperidinone systems.

| Starting Material | Reagents and Conditions | Product | Reference |

| 6-Benzyl-3,6-dihydropyridin-2(1H)-one | NBS, wet CH₃NO₂, (PhO)₃P | Bromo-substituted indeno[1,2-b]pyridin-2-one | |

| 6-Benzyl-3,6-dihydropyridin-2(1H)-one | NIS | 3-Iodo-5-benzyl-substituted 2-pyridone |

Functionalization of the Piperidinone Skeleton at Other Positions

Beyond reactions involving the hydroxyl group and the lactam functionality, the piperidinone skeleton of this compound can be functionalized at other positions, namely C4, C5, and C6. These functionalizations are typically achieved through the formation of an enolate intermediate, followed by reaction with an electrophile.

Alkylation of the Enolate:

The formation of an enolate at the C3 position can be followed by alkylation. However, the presence of the hydroxyl group at C3 complicates direct enolate formation at this position. A more common strategy involves the functionalization at the C4 position. The generation of an enolate at the C4 position can be achieved using a suitable base, such as lithium diisopropylamide (LDA). The resulting enolate can then react with various alkyl halides to introduce substituents at the C4 position. The regioselectivity of the alkylation can be controlled by the choice of base and reaction conditions. For example, the use of a bulky base like LDA at low temperatures generally favors the formation of the kinetic enolate, leading to alkylation at the less substituted α-carbon. youtube.com

Michael Addition:

Another important reaction for functionalizing the piperidinone skeleton is the Michael addition. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated derivative of the piperidinone. For example, an α,β-unsaturated piperidinone can be prepared from this compound by dehydration. The resulting enone can then undergo Michael addition with a variety of nucleophiles, such as amines, thiols, and carbanions, to introduce substituents at the C4 or C5 position. The Michael addition is a versatile reaction that allows for the formation of C-C, C-N, C-S, and C-O bonds.

The following table summarizes methods for the functionalization of related piperidinone systems.

| Reaction Type | Reagents and Conditions | Position of Functionalization | Reference |

| Alkylation | LDA, Alkyl halide | C4 | youtube.com |

| Michael Addition | α,β-unsaturated piperidinone, Nucleophile (e.g., amine, thiol) | C4 or C5 | buchler-gmbh.comresearchgate.netresearchgate.net |

| C-H Functionalization | Rhodium catalyst, Diazo compound | C2, C3, or C4 | nih.gov |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the key transformations of this compound is essential for optimizing reaction conditions and designing new synthetic routes.

Mechanism of the Aza-Semipinacol Rearrangement:

The aza-semipinacol rearrangement of 6-benzyl-3,6-dihydropyridin-2(1H)-ones is believed to proceed through a carbocationic intermediate. The reaction is initiated by the attack of an electrophile (e.g., from NBS or NIS) on the double bond, leading to the formation of a halonium ion. Subsequent opening of the halonium ion generates a carbocation at the C5 position. This carbocation is then stabilized by the migration of the benzyl group from the C6 position to the C5 position, resulting in the formation of a new carbocation at the C6 position. Finally, elimination of a proton or attack by a nucleophile leads to the formation of the rearranged product. The identification of key intermediates has provided experimental support for this proposed mechanism.

Mechanism of Ring-Opening Reactions:

The mechanism of the ring-opening reactions of 3-hydroxypiperidin-2-ones depends on the specific reaction conditions. Acid-catalyzed hydrolysis of the lactam involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon. Base-catalyzed hydrolysis, on the other hand, proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Mechanistic studies of ring-opening reactions of related cyclic ethers have also been conducted. For example, photoredox-catalyzed ring-opening addition reactions between benzyl bromides and cyclic ethers have been shown to proceed through a radical mechanism. cas.cn While not directly applicable to the lactam ring-opening, these studies provide valuable insights into the types of mechanisms that can be involved in ring-opening processes.

Stereochemical Aspects and Chiral Integrity

Stereodivergent Synthesis from Related Precursors

Stereodivergent synthesis is a powerful strategy that allows for the preparation of multiple stereoisomers of a target molecule from a single chiral precursor. In the context of piperidin-2-ones, a common approach involves using a readily available chiral building block to access different diastereomers.

For example, a synthetic route to various stereoisomers of diethyl 4-hydroxyphosphopipecolates utilizes an O- and N-protected (R)-4-hydroxypiperidin-2-one as a key intermediate. thieme-connect.com This chiral lactam is derived from ethyl (R)-4-cyano-3-hydroxybutanoate. By manipulating the reaction pathways from this common precursor, it is possible to selectively generate different stereoisomers. This strategy underscores the utility of chiral piperidinone scaffolds, such as derivatives of (R)-1-benzyl-3-hydroxypiperidin-2-one, in constructing a diverse array of stereochemically defined molecules. thieme-connect.comnih.gov

The general principle involves starting with a chiral pool material and introducing new stereocenters under diastereoselective control. Subsequent chemical steps, such as epimerization through oxidation and reduction sequences, can then be used to invert specific stereocenters, providing access to the full set of possible stereoisomers. thieme-connect.com

Determination of Enantiomeric Purity

The enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical quality attribute for chiral compounds. wikipedia.org Several analytical techniques are employed to determine the enantiomeric purity of this compound and related structures.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a predominant method for separating and quantifying enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times. The ratio of the peak areas in the chromatogram corresponds to the ratio of the enantiomers in the sample. nih.govkoreascience.kr For instance, the racemization of chiral 1-benzyl-3-hydroxypiperidine has been monitored effectively using HPLC to determine the R/S ratio. google.comepo.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can also be used to determine enantiomeric purity, although enantiomers themselves are indistinguishable in a standard NMR spectrum. libretexts.org The use of a chiral solvating agent (CSA) can induce chemical shift differences between enantiomers. libretexts.org The CSA forms transient diastereomeric complexes with the (R) and (S) enantiomers, which have distinct NMR signals, allowing for their quantification. koreascience.krlibretexts.org Another approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form stable diastereomers, which can then be distinguished and quantified by standard NMR. thieme-connect.de

Table 2: Methods for Determining Enantiomeric Purity

| Method | Principle | Advantages |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase leading to separation. nih.gov | High accuracy, widely applicable, direct quantification. nih.gov |

| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes with different chemical shifts. libretexts.org | No need for derivatization, relatively fast analysis. libretexts.org |

| NMR with Chiral Derivatizing Agents | Covalent reaction to form stable diastereomers with distinct NMR spectra. thieme-connect.de | Can result in large, easily quantifiable signal separation. thieme-connect.de |

Influence of Stereochemistry on Molecular Conformation

For piperidine-2-one derivatives, a half-chair or a twist-boat conformation is commonly observed. nih.gov The specific preferred conformation for this compound will be a balance of several factors. The bulky benzyl (B1604629) group on the nitrogen and the hydroxyl group on the chiral carbon will orient themselves to minimize steric strain. Stereoelectronic effects, such as hyperconjugation, also play a role in stabilizing certain conformations. beilstein-journals.org

The (R)-configuration will favor a specific arrangement of the substituents to avoid unfavorable steric interactions. For example, the molecule may adopt a conformation where the large benzyl and hydroxyl groups occupy pseudo-equatorial positions to reduce steric clash. The conformation of the ring is not static and exists in equilibrium between different forms, but the stereochemistry at C3 will influence the energy landscape of these conformations, making one more populated than the others. asianpubs.org Computational modeling and detailed NMR studies, such as the analysis of coupling constants, are often used to determine the predominant conformation in solution. beilstein-journals.orgasianpubs.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments would be required for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals of (R)-1-benzyl-3-hydroxypiperidin-2-one.

1D and 2D NMR Techniques for Full Structural Assignment

The structural confirmation of this compound relies on a suite of NMR experiments. bruker.com A standard ¹H NMR spectrum would provide initial information on the number of distinct proton environments, their chemical shifts, and their coupling patterns (multiplicity). The ¹³C{¹H} NMR spectrum would show the number of unique carbon atoms.

To assign these signals unambiguously, several 2D NMR techniques are employed: vscht.cz

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity of protons within the piperidinone ring and the benzyl (B1604629) group. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton-carbon pairs. It allows for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it. An edited HSQC can also distinguish between CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying quaternary carbons (like the carbonyl carbon C-2) and for connecting different fragments of the molecule, such as linking the benzyl group's CH₂ protons to the nitrogen-adjacent carbons of the piperidinone ring.

While specific data for the target molecule is not published, the table below illustrates the expected ¹H and ¹³C NMR signals and their correlations based on the analysis of similar N-benzyl and piperidine (B6355638) structures.

| Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (H → C) |

| 2 | - | ~170-175 (C=O) | H-3, H-6 |

| 3 | ~4.0-4.5 (m) | ~65-70 (CH-OH) | C-2, C-4, C-5 |

| 4 | ~1.8-2.2 (m) | ~25-35 (CH₂) | C-3, C-5, C-6 |

| 5 | ~1.8-2.2 (m) | ~20-30 (CH₂) | C-3, C-4, C-6 |

| 6 | ~3.3-3.7 (m) | ~45-55 (N-CH₂) | C-2, C-4, C-5, Benzyl-CH₂ |

| Benzyl-CH₂ | ~4.5-5.0 (AB system) | ~45-50 | C-2, C-6, Benzyl-C_ipso |

| Benzyl-ortho | ~7.2-7.4 (m) | ~128-130 | Benzyl-C_ipso_, Benzyl-C_meta_ |

| Benzyl-meta | ~7.2-7.4 (m) | ~128-130 | Benzyl-C_ortho_, Benzyl-C_para_ |

| Benzyl-para | ~7.2-7.4 (m) | ~127-129 | Benzyl-C_meta_ |

| Benzyl-ipso | - | ~135-138 | Benzyl-CH₂, Benzyl-ortho |

Diffusion-Ordered Spectroscopy (DOSY) for Purity Assessment

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients. Since the diffusion rate is related to molecular size and shape, a pure sample of this compound would show all of its corresponding ¹H NMR signals aligned horizontally at a single diffusion coefficient value. The presence of impurities, such as residual solvents or starting materials, would be indicated by signals appearing at different diffusion coefficients, making DOSY a powerful tool for assessing sample purity without the need for chromatographic separation.

Stereochemical Assignments via Nuclear Overhauser Effect (NOE) Studies

The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus can be transferred to a nearby nucleus through space. In 2D NMR, this is observed in a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. This technique is critical for determining the relative stereochemistry of a molecule by identifying protons that are close to each other (typically within 5 Å).

For this compound, a NOESY experiment would be used to confirm the relative orientation of the substituents on the piperidinone ring. For instance, observing a NOE correlation between the proton at C-3 and one of the protons at C-4 would help to define the ring's conformation and the pseudo-axial or pseudo-equatorial position of the hydroxyl group.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule. Both FT-IR and Raman spectroscopy provide a characteristic fingerprint of the functional groups present.

FT-IR Analysis: An FT-IR spectrum is obtained when a molecule absorbs infrared radiation, causing its bonds to vibrate at specific frequencies. For this compound, the spectrum would be dominated by characteristic absorption bands.

Raman Analysis: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While some vibrations are strong in IR, others are strong in Raman, providing a more complete picture of the molecule's vibrational modes.

The following table outlines the expected characteristic vibrational frequencies for the key functional groups in the molecule.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H (Alcohol) | Stretching | 3200–3500 | Strong, Broad | Weak |

| C-H (Aromatic) | Stretching | 3000–3100 | Medium | Strong |

| C-H (Aliphatic) | Stretching | 2850–3000 | Medium | Strong |

| C=O (Lactam) | Stretching | 1640–1680 | Strong | Medium |

| C=C (Aromatic) | Stretching | 1450–1600 | Medium-Weak | Strong |

| C-O (Alcohol) | Stretching | 1050–1260 | Strong | Weak |

| C-N (Amide) | Stretching | 1200-1350 | Medium | Medium |

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. The molecular formula of 1-benzyl-3-hydroxypiperidin-2-one (B183736) is C₁₂H₁₅NO₂.

Using the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the calculated monoisotopic mass is 205.1103 Da. An HRMS analysis would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to a very high degree of accuracy (typically within 5 ppm).

Molecular Formula: C₁₂H₁₅NO₂

Calculated Exact Mass: 205.1102787 g/mol

Expected [M+H]⁺ Ion: 206.1176

An experimental HRMS result of 206.1176 ± 0.0010 would confirm the molecular formula of C₁₂H₁₅NO₂, distinguishing it from other potential structures with the same nominal mass.

X-Ray Crystallography for Absolute Configuration Determination

While NMR and other spectroscopic methods can determine a molecule's connectivity and relative stereochemistry, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. To perform this analysis, a suitable single crystal of the enantiomerically pure compound must be grown.

The analysis works by measuring the diffraction pattern of X-rays as they pass through the crystal lattice. For chiral molecules, the phenomenon of anomalous dispersion can be used to distinguish between the two enantiomers. The result is quantified by the Flack parameter; a value close to 0 for a known chiral starting material confirms that the assigned absolute configuration (in this case, R) is correct. A value close to 1 would indicate that the true configuration is the opposite (S).

A full crystallographic analysis would provide precise data on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state, including the conformation of the piperidinone ring and any intermolecular interactions like hydrogen bonding.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analysis

Currently, there is no publicly available scientific literature detailing the experimental or computational Electronic Circular Dichroism (ECD) spectroscopic analysis of this compound. While ECD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules, specific studies applying this method to the target compound have not been reported in the searched academic databases and scientific journals.

Further research, including experimental measurement of the ECD spectrum and quantum chemical calculations, would be required to establish the characteristic ECD signature of this compound and its utility in chiral analysis.

Computational and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It provides a good balance between accuracy and computational cost, making it a popular choice for studying medium to large-sized organic compounds.

Investigation of Electronic Structure and Reactivity

DFT calculations can elucidate the distribution of electrons within a molecule, which is fundamental to understanding its stability and reactivity. Key parameters derived from DFT, such as molecular orbital energies, electron density, and electrostatic potential, offer valuable insights.

For substituted piperidinone systems, DFT studies have shown that the presence of electron-withdrawing and electron-donating groups significantly influences the electronic properties. In the case of (R)-1-benzyl-3-hydroxypiperidin-2-one, the benzyl (B1604629) group, while primarily bulky, can also participate in π-stacking interactions. The hydroxyl and carbonyl groups are key sites for hydrogen bonding and nucleophilic/electrophilic interactions.

The reactivity of a molecule can be predicted by analyzing its global reactivity descriptors, which are often calculated using DFT. These descriptors for a representative piperidinone derivative are presented in Table 1.

Table 1: Global Reactivity Descriptors for a Representative Piperidinone Derivative (Data presented for illustrative purposes for a related piperidinone compound)

| Descriptor | Value |

|---|---|

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 1.2 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Chemical Softness (S) | 0.38 eV⁻¹ |

This interactive table provides an overview of key reactivity indices. These values help in predicting the general chemical behavior of the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and localization of these orbitals provide crucial information about the molecule's ability to donate or accept electrons.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

For piperidinone derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the oxygen and nitrogen atoms, while the LUMO is typically centered on the electron-deficient regions, like the carbonyl carbon. orientjchem.orgnih.gov A representative FMO analysis for a substituted piperidinone is shown in Table 2.

Table 2: Frontier Molecular Orbital Energies for a Representative Piperidinone Derivative (Data presented for illustrative purposes for a related piperidinone compound)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -0.8 |

This interactive table displays the energies of the frontier molecular orbitals. The HOMO-LUMO gap is a critical parameter for assessing the kinetic stability of the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

NBO analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. The strength of these interactions is measured by the second-order perturbation energy, E(2).

In this compound, significant hyperconjugative interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent sigma bonds. For instance, the interaction between the lone pair of the hydroxyl oxygen and the σ* orbital of the adjacent C-C bond contributes to the stabilization of the molecule. A summary of key NBO interactions for a related piperidinone is provided in Table 3.

Table 3: Selected NBO Interactions and Stabilization Energies (E(2)) for a Representative Piperidinone Derivative (Data presented for illustrative purposes for a related piperidinone compound)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) O(carbonyl) | π* (C-N) | 25.8 |

| LP (1) N | σ* (C-C) | 5.2 |

This interactive table highlights significant intramolecular electronic interactions. The E(2) values quantify the stabilization energy arising from electron delocalization between donor and acceptor orbitals.

Conformational Analysis and Energy Minimization

The piperidin-2-one ring is not planar and can adopt several conformations, such as chair, boat, and twist-boat. The presence of substituents on the ring influences the relative stability of these conformations. For this compound, the bulky benzyl group at the N1 position and the hydroxyl group at the C3 position play a crucial role in determining the preferred conformation.

Conformational analysis, typically performed using molecular mechanics or DFT methods, aims to identify the low-energy conformations of a molecule. Energy minimization calculations are used to find the geometry with the lowest potential energy for a given conformation. Studies on similar N-substituted piperidines have shown that the substituent can adopt either an axial or an equatorial position, with the equatorial position generally being more stable due to reduced steric hindrance. whiterose.ac.uk However, the presence of the sp2-hybridized carbonyl carbon in the piperidin-2-one ring flattens this part of the ring, leading to distorted chair or boat-like conformations.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and transition states. For piperidin-2-one derivatives, several types of reactions can be envisaged, including nucleophilic attack at the carbonyl carbon, reactions involving the enolate form, and transformations of the hydroxyl group.

Theoretical studies on the reactions of related lactams have provided insights into the periselectivity of cycloaddition reactions and the influence of solvents on the reaction pathways. researchgate.netacs.org For instance, the reaction of ketenes with imines can lead to the formation of piperidin-2-one structures through a stepwise or concerted mechanism, and computational analysis can help to distinguish between these pathways by calculating the activation energies of the respective transition states.

Solvation Effects on Molecular Properties

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with DFT calculations to account for the effect of the solvent.

Solvents can affect the conformational equilibrium of a molecule by stabilizing certain conformations over others. For example, polar solvents are likely to stabilize conformations where the dipole moment is larger. Furthermore, solvation can influence the electronic structure, altering the HOMO-LUMO gap and the charge distribution within the molecule. Studies on related heterocyclic systems have demonstrated that solvent polarity can impact the rates and mechanisms of reactions. acs.org

Role As a Chiral Building Block in Organic Synthesis

Precursor for Complex Nitrogen-Containing Heterocycles

The rigid, chiral scaffold of (R)-1-benzyl-3-hydroxypiperidin-2-one makes it an excellent precursor for the synthesis of complex nitrogen-containing heterocycles, particularly 3-piperidinol alkaloids. These alkaloids are a class of natural products that exhibit a wide range of pharmacological properties, including anesthetic, analgesic, and antibiotic activities portico.org.

Research has demonstrated that this 2-piperidone building block is instrumental in the stereodivergent synthesis of various 3-piperidinol alkaloids. portico.org The strategy involves using the inherent chirality of the building block to control the stereochemistry of the final products. The versatility of this precursor has been showcased in the successful chiral synthesis of several complex alkaloids. nih.govacs.orgelsevierpure.com

Table 1: Examples of 3-Piperidinol Alkaloids Synthesized from a Chiral 2-Piperidone Building Block

| Target Alkaloid | Stereochemistry | Source |

|---|---|---|

| (+)-Prosafrinine | (2S, 3R, 6R) | nih.govacs.orgelsevierpure.com |

| (-)-Iso-6-cassine | (2R, 3S, 6S) | nih.govacs.orgelsevierpure.com |

| (-)-Prosophylline | (2R, 3S, 6R) | nih.govacs.orgelsevierpure.com |

The synthesis of these complex molecules highlights the role of this compound as a foundational element from which intricate heterocyclic systems can be constructed.

Intermediacy in the Synthesis of Chiral Lactams and Amines

This compound is itself a chiral lactam, a class of compounds that are significant intermediates in organic synthesis. Furthermore, it serves as a direct precursor to chiral amines through the reduction of its lactam carbonyl group. The corresponding chiral amine, (R)-1-benzyl-3-hydroxypiperidine, is recognized as an important pharmaceutical intermediate. epo.org The absolute stereochemistry of the parent 2-piperidone building block was definitively confirmed by its chemical conversion to a known piperidine (B6355638) intermediate, underscoring the direct synthetic relationship between these two classes of compounds. nih.govelsevierpure.com

The synthesis of chiral 3-substituted δ-lactams (six-membered ring lactams) is a key area of research, as these products are versatile precursors for accessing a wide array of enantioenriched 3-substituted piperidines. nih.gov The development of enzymatic processes for producing N-substituted (3R)-3-hydroxypiperidin-2-ones further demonstrates the importance of these chiral lactams as intermediates for active pharmaceutical ingredients. acs.org

Scaffold for Derivatization in Synthetic Method Development

The structure of this compound is well-suited to serve as a scaffold for derivatization, enabling the development of synthetic methodologies for creating stereochemically diverse molecules. The functional groups of the scaffold—the lactam carbonyl and the hydroxyl group—can be selectively modified to introduce new functionalities and build molecular complexity.

A key synthetic strategy involves the homologation of the lactam at the carbonyl group to introduce substituents at the adjacent C-6 position. nih.govacs.org This is achieved through a sequence of reactions that transforms the lactam into a more reactive intermediate, such as a thiolactam, which can then be further modified. This approach was used to convert the initial building block into all four diastereomers of 2,6-disubstituted 3-piperidinol building blocks. nih.govacs.orgelsevierpure.com

Key derivatization methods developed using this scaffold include:

Homologation via the Eschenmoser Method : The lactam carbonyl is converted to a thiolactam, which then undergoes sulfur extrusion to form a vinylogous urethane, effectively adding a carbon unit that serves as a handle for introducing various side chains. nih.govacs.orgelsevierpure.com

Stereocontrolled Reduction : The resulting vinylogous urethanes undergo stereocontrolled reduction to establish the desired stereochemistry at the newly functionalized C-6 position. nih.govacs.org

Epimerization of the Hydroxyl Group : The hydroxyl group at the C-3 position can be readily epimerized (its stereochemistry inverted), allowing for access to different diastereomers of the final products from a single chiral precursor. nih.govacs.org

Table 2: Key Derivatization Reactions on the 3-Hydroxypiperidin-2-one (B90772) Scaffold

| Reaction Type | Functional Group Targeted | Purpose | Source |

|---|---|---|---|

| Thionation / Eschenmoser Reaction | Lactam Carbonyl (C-2) | Introduction of C-6 side chain | nih.govacs.orgelsevierpure.com |

| Stereocontrolled Reduction | Vinylogous Urethane | Setting stereochemistry at C-6 | nih.govacs.org |

These methods demonstrate the utility of this compound as a versatile platform for developing and refining synthetic strategies.

Utility in the Construction of Structurally Diverse Organic Compounds

The true utility of a chiral building block is measured by the range and complexity of the molecules that can be synthesized from it. This compound has proven to be exceptionally useful in the construction of a wide array of structurally diverse organic compounds. portico.org

Its primary application has been in the stereodivergent synthesis of 3-piperidinol alkaloids. portico.org By leveraging the derivatization methods described previously, a single chiral starting material can be used to generate multiple, distinct stereoisomers of complex natural products. This capability is highly valuable for studying structure-activity relationships in medicinal chemistry. The successful synthesis of (+)-prosafrinine, (-)-iso-6-cassine, (-)-prosophylline, and (-)-prosopinine from this building block showcases its remarkable versatility. nih.govacs.orgelsevierpure.com

Furthermore, the compound serves as a precursor to a full set of diastereomeric 2,6-disubstituted 3-piperidinol building blocks. nih.govacs.org These secondary building blocks can then be used in the synthesis of other complex targets, extending the utility of the original scaffold even further. This strategic approach allows chemists to prepare a wide range of stereoisomers of biologically interesting alkaloids in an optically pure state. portico.orgacs.org

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The pursuit of more efficient, cost-effective, and environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research concerning (R)-1-benzyl-3-hydroxypiperidin-2-one should prioritize the development of novel synthetic pathways that adhere to the principles of green chemistry.

Current synthetic strategies, while effective, may rely on multi-step procedures or reagents that are not ideal for large-scale industrial production. For instance, related syntheses of N-benzyl-3-hydroxypiperidine often involve noble metal catalysts and harsh reaction conditions, such as high pressures and temperatures, which are costly and present safety concerns. patsnap.com A key future direction is the circumvention of these challenges.

Promising avenues for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times and improve yields in the synthesis of other heterocyclic compounds, such as 3-aryl-2H-benzo[b] beilstein-journals.orgoxazin-2-ones and N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone. nih.govmdpi.com Applying microwave irradiation to the cyclization or functionalization steps in the synthesis of this compound could lead to more efficient and sustainable processes.

Atom-Economical Approaches: Research into concise, multi-step sequences that maximize the incorporation of starting material atoms into the final product is crucial. An advanced method for synthesizing the parent compound, optically enriched 3-hydroxypiperidin-2-one (B90772), utilizes a three-step sequence that avoids hazardous reagents and protection-deprotection strategies, serving as a model for future developments.

Novel Ligation Chemistries: Exploring advanced coupling reactions could provide new synthetic entries. For example, Native Chemical Ligation (NCL), a method used to form amide bonds in water, could be adapted for the synthesis of complex derivatives, offering a unique approach to building molecules under biocompatible conditions. rsc.org

Exploration of Undiscovered Reactivity Patterns

The functional groups within this compound—the lactam, the secondary alcohol, and the activated methylene (B1212753) group—present a rich playground for chemical transformations that remain largely unexplored. Future work should aim to uncover novel reactivity patterns that can be exploited to generate molecular diversity.

A particularly interesting area for investigation is the potential for the molecule to undergo skeletal rearrangements. A recent study on the synthesis of functionalized 2-pyridones from 6-benzyl-3,6-dihydropyridin-2(1H)-ones revealed a novel aza-semipinacol-type rearrangement, where a benzyl (B1604629) group migrated from one position of the lactam to another. nih.gov Investigating whether this compound can be induced to undergo similar or different types of rearrangements could lead to the discovery of entirely new synthetic pathways and access to unique molecular scaffolds. nih.gov

Further research could focus on:

C-H Activation: Direct functionalization of the C-H bonds on the piperidinone ring would be a highly atom-economical way to introduce new substituents, bypassing the need for pre-functionalized starting materials.

Multicomponent Reactions: Using the compound as a building block in one-pot, multicomponent reactions could rapidly generate complex and diverse libraries of molecules for biological screening.

Advanced Mechanistic and Computational Insights

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and predicting new reactivity. The application of advanced computational chemistry tools can provide invaluable insights into the behavior of this compound in chemical reactions.

Future research should employ computational methods, such as Density Functional Theory (DFT), to:

Model Transition States: Calculating the energy of transition states can help elucidate reaction pathways and explain observed stereochemical outcomes.

Predict Reactivity: Computational studies can predict the most reactive sites on the molecule, guiding the design of new reactions.

Simulate Interactions: In the context of its use as a chiral intermediate, molecular docking studies can model how its derivatives interact with biological targets like enzymes, as demonstrated in studies of other heterocyclic compounds. nih.gov

These computational approaches, when combined with experimental validation, can accelerate the discovery and development of new synthetic methods and applications for the title compound.

Expanding the Synthetic Scope as a Chiral Intermediate

The primary value of this compound lies in its identity as a chiral building block. Its defined stereochemistry makes it an excellent starting point for the synthesis of enantiomerically pure complex molecules, particularly those with pharmaceutical relevance. Future research should focus on demonstrating and expanding its utility in this capacity.

The compound serves as a platform for accessing a variety of bioactive polycyclic piperidines. nih.gov Its potential can be fully realized by incorporating it into the synthesis of novel, complex target molecules. Inspiring examples from other areas of chemistry can serve as a guide. For instance, simple chiral azetidin-2-ones are critical intermediates in the stereocontrolled synthesis of highly complex antibiotics like thienamycin (B194209) and carbapenems. rsc.org Similarly, the stereospecific ring expansion of chiral vinyl aziridines has been shown to be a powerful method for creating other valuable chiral heterocycles. nih.gov

Future synthetic campaigns should aim to:

Target Natural Product Analogues: Use the compound as a starting material for the synthesis of analogues of piperidine-containing natural products.

Develop Novel Scaffolds: Employ its inherent functionality to construct unique and complex molecular architectures through multi-step sequences involving ring-forming or ring-expansion reactions. nih.gov

Demonstrate Versatility: Showcase its role as a versatile intermediate by preparing a range of biologically relevant molecules, thereby solidifying its importance in medicinal chemistry.

Data Tables

Table 1: Summary of Proposed Future Research Directions

| Research Area | Proposed Focus | Rationale & Precedent |

|---|---|---|

| Novel & Sustainable Synthesis | Microwave-assisted synthesis, atom-economical routes, novel ligation chemistry. | Reduce reaction times and environmental impact, moving away from harsh conditions and expensive catalysts used in related heterocycle syntheses. patsnap.comnih.govmdpi.com |

| Undiscovered Reactivity | Skeletal rearrangements, C-H activation, multicomponent reactions. | Uncover new transformations to generate molecular diversity, inspired by novel aza-semipinacol rearrangements seen in similar lactam systems. nih.gov |

| Mechanistic & Computational Insights | Density Functional Theory (DFT) calculations, transition state modeling, molecular docking. | Gain a deeper understanding of reaction mechanisms for optimization and to predict interactions with biological targets. nih.gov |

| Expanding Synthetic Scope | Synthesis of complex molecules, natural product analogues, and novel scaffolds. | Utilize the compound's inherent chirality as a starting point for enantiomerically pure targets, similar to how chiral azetidinones are used for antibiotics. rsc.orgnih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Hydroxypiperidin-2-one |

| N-benzyl-3-hydroxypiperidine |

| Benidipine |

| 3-aryl-2H-benzo[b] beilstein-journals.orgoxazin-2-ones |

| N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone |

| 6-benzyl-3,6-dihydropyridin-2(1H)-ones |

| 2-pyridones |

| 3-hydroxypyridin-4-one |

| azetidin-2-one |

| thienamycin |

| carbapenems |

Q & A

Q. What are the common synthetic routes for (R)-1-benzyl-3-hydroxypiperidin-2-one, and what analytical techniques are critical for confirming its structure?

Answer:

- Synthetic Routes : Typical methods involve nucleophilic substitution of piperidin-2-one derivatives with benzyl halides, followed by stereoselective hydroxylation at the C3 position. Enantiomeric purity is often achieved via chiral auxiliaries or asymmetric catalysis. Comparative analysis with intermediates like (S)-1-Boc-3-hydroxypiperidine (CAS 143900-44-1) can guide protecting group strategies .

- Characterization :

- NMR : 1D/2D NMR (e.g., H, C, HSQC, COSY) to confirm regiochemistry and stereochemistry.

- X-ray Crystallography : Use SHELXL for refining crystal structures, validating bond lengths/angles, and resolving ambiguities in stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula.

Q. How can researchers confirm the enantiomeric purity of this compound?

Answer:

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) with UV detection to separate enantiomers. Compare retention times with racemic or (S)-configured analogs.

- Optical Rotation : Measure specific rotation ([α]) against literature values for absolute configuration validation.

- Circular Dichroism (CD) : Compare CD spectra with known stereoisomers to detect optical activity .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between computational predictions (e.g., DFT) and observed spectroscopic data for this compound?

Answer:

- Validation Workflow :

- X-ray Crystallography : Refine the structure using SHELXL to resolve discrepancies in bond angles or torsional strain .

- 2D NMR : Use NOESY/ROESY to validate spatial proximity of protons, especially around the chiral center.

- DFT Recalculation : Adjust computational parameters (e.g., solvent models, basis sets) to align with experimental conditions.

- Case Study : If DFT predicts a dominant conformer but NMR shows multiple signals, dynamic effects (e.g., ring puckering) may require variable-temperature NMR or MD simulations .

Q. How can researchers design a study to investigate the metabolic stability of this compound in preclinical models?

Answer:

- Experimental Design :

- In Vitro Assays :

- Use liver microsomes or hepatocytes to assess Phase I/II metabolism.

- Monitor degradation via LC-MS/MS, comparing half-life () with controls.

2. In Vivo Pharmacokinetics : - Administer the compound to rodent models and collect plasma/tissue samples at timed intervals.

- Apply nonlinear mixed-effects modeling (NONMEM) to estimate clearance rates.

- Data Interpretation :

Q. What methodologies are recommended for analyzing potential tautomeric or hydrate forms of this compound in solution?

Answer:

- Techniques :

- VT-NMR : Perform variable-temperature H NMR to detect equilibrium shifts between tautomers.

- Isotopic Exchange : Use DO to track hydrate formation via deuterium incorporation.

- Computational Modeling : Apply DFT to predict thermodynamic stability of tautomers.

- Crystallographic Validation : If hydrate forms are suspected, grow single crystals under controlled humidity and refine using SHELXL .

Data Contradiction & Ethical Considerations

Q. How should researchers address conflicting biological activity data for this compound across independent studies?

Answer:

Q. What ethical frameworks apply when sharing crystallographic data for this compound while protecting proprietary research?

Answer:

- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Deposit CIF files in public repositories (e.g., CCDC) with embargo options.

- Ethical Redaction : Share structural data without disclosing synthetic routes or biological targets. Cite SHELXL refinements to maintain transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.